molecular formula C7H16N2O B2760732 1-Ethoxypiperidin-4-amine CAS No. 1871091-07-4

1-Ethoxypiperidin-4-amine

Cat. No. B2760732
CAS RN: 1871091-07-4
M. Wt: 144.218
InChI Key: NQWASUURBAKJIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Ethoxypiperidin-4-amine involves several steps. The most common method is the S N 2 reaction of alkyl halides with ammonia or an alkylamine . Another method involves the reduction of nitriles or amides .


Molecular Structure Analysis

The molecular structure of 1-Ethoxypiperidin-4-amine is represented by the InChI code 1S/C7H16N2O/c1-2-10-9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3 . This indicates that the molecule is composed of 7 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

1-Ethoxypiperidin-4-amine has a molecular weight of 144.22 . It is a liquid at room temperature .

Scientific Research Applications

Degradable Polymeric Materials

One notable application is in the synthesis of degradable poly(β-amino esters), highlighting its potential in the creation of biocompatible materials for medical applications such as drug delivery systems. These polymers demonstrate hydrolytic degradation in both acidic and alkaline media, offering a versatile platform for the development of novel biomaterials. The noncytotoxic nature of these materials further underscores their suitability for biomedical applications (Lynn & Langer, 2000).

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 1-Ethoxypiperidin-4-amine is a building block in the diastereoselective synthesis of 4-hydroxypiperidin-2-ones. This process involves a Cu(I)-catalyzed reductive aldol cyclization, demonstrating the compound's utility in constructing complex molecular architectures with significant potential in pharmaceutical development (Lam, Murray, & Firth, 2005).

Medicinal Chemistry

In medicinal chemistry, 1-Ethoxypiperidin-4-amine derivatives have been explored for their role in enhancing lipase-catalyzed N-acylation reactions. This work underscores the compound's relevance in the synthesis of enantiopure amines, a critical component in the development of chiral drugs. The enhanced reactivity observed with certain acylation reagents opens new pathways for the efficient synthesis of pharmacologically active compounds (Cammenberg, Hult, & Park, 2006).

Advanced Synthesis and Catalysis

Further research has demonstrated the compound's utility in advanced synthesis and catalysis, particularly in the intermolecular rhodium(II)-catalyzed C(sp3)-H amination of cyclic enamides. This methodology provides a new avenue for the synthesis of 4-aminopiperidine derivatives, serving as valuable intermediates in drug discovery and development. The process exhibits complete regio- and chemoselectivity, highlighting the precision achievable with modern catalytic techniques (Rey-Rodriguez et al., 2018).

Safety and Hazards

1-Ethoxypiperidin-4-amine is classified as dangerous . It has hazard statements H226, H302, H314, and H335 . This means it is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-ethoxypiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-2-10-9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWASUURBAKJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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